molecular formula C19H16ClF3N4OS B10928127 1-[1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-[2-(difluoromethoxy)phenyl]thiourea

1-[1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-[2-(difluoromethoxy)phenyl]thiourea

Cat. No.: B10928127
M. Wt: 440.9 g/mol
InChI Key: QSYKOCPVRBHLGQ-UHFFFAOYSA-N
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Description

1-[1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-[2-(difluoromethoxy)phenyl]thiourea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, halogen substituents, and a thiourea functional group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-[2-(difluoromethoxy)phenyl]thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the benzyl group: The pyrazole intermediate is then alkylated with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the thiourea moiety: The final step involves the reaction of the benzylated pyrazole with 2-(difluoromethoxy)aniline and thiophosgene under controlled conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-[2-(difluoromethoxy)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substituents on the aromatic rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, and appropriate solvents like dimethylformamide or acetonitrile.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

1-[1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-[2-(difluoromethoxy)phenyl]thiourea has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-[2-(difluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. Additionally, the halogen substituents and aromatic rings contribute to its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-[2-(difluoromethoxy)phenyl]thiourea
  • 1-[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-[2-(difluoromethoxy)phenyl]thiourea
  • 1-[1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-[2-(methoxy)phenyl]thiourea

Uniqueness: 1-[1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-[2-(difluoromethoxy)phenyl]thiourea stands out due to the presence of both chloro and fluoro substituents on the benzyl group, as well as the difluoromethoxy group on the phenyl ring. These structural features enhance its reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C19H16ClF3N4OS

Molecular Weight

440.9 g/mol

IUPAC Name

1-[1-[(2-chloro-6-fluorophenyl)methyl]-5-methylpyrazol-3-yl]-3-[2-(difluoromethoxy)phenyl]thiourea

InChI

InChI=1S/C19H16ClF3N4OS/c1-11-9-17(26-27(11)10-12-13(20)5-4-6-14(12)21)25-19(29)24-15-7-2-3-8-16(15)28-18(22)23/h2-9,18H,10H2,1H3,(H2,24,25,26,29)

InChI Key

QSYKOCPVRBHLGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=C(C=CC=C2Cl)F)NC(=S)NC3=CC=CC=C3OC(F)F

Origin of Product

United States

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